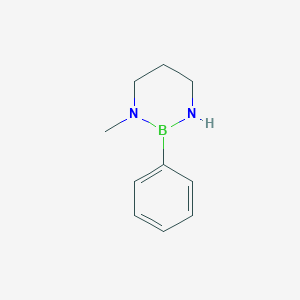
1-Methyl-2-phenyl-1,3,2-diazaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-phenyl-1,3,2-diazaborinane is an organoboron compound with the molecular formula C10H15BN2. It is characterized by a boron-nitrogen heterocyclic ring structure, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-2-phenyl-1,3,2-diazaborinane can be synthesized through the reaction of 3-aminopropylamine with phenylboronic acid under controlled conditions. The reaction typically involves heating the reactants in the presence of a solvent such as tetrahydrofuran (THF) and a catalyst like tin(II) chloride (SnCl2). The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-2-phenyl-1,3,2-diazaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) to form corresponding boronic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various halogenating agents under controlled temperature and pressure.
Major Products Formed:
Oxidation: Boronic acids.
Reduction: Boron hydrides.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-phenyl-1,3,2-diazaborinane has diverse applications in scientific research:
Biology: The compound is explored for its potential in drug development due to its ability to interact with biological molecules.
Medicine: Research is ongoing to investigate its role in developing new therapeutic agents.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism by which 1-Methyl-2-phenyl-1,3,2-diazaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating various chemical transformations. The compound’s unique structure allows it to participate in electron transfer processes, making it a valuable reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-2-phenyl-1,3,2-diazaborine
- Hexahydro-1-methyl-2-phenyl-1,3,2-diazaborine
Comparison: 1-Methyl-2-phenyl-1,3,2-diazaborinane is unique due to its specific boron-nitrogen heterocyclic structure, which imparts distinct reactivity compared to other boron-containing compounds. Its ability to undergo a wide range of chemical reactions and form stable complexes with nucleophiles sets it apart from similar compounds .
Eigenschaften
CAS-Nummer |
6063-74-7 |
|---|---|
Molekularformel |
C10H15BN2 |
Molekulargewicht |
174.05 g/mol |
IUPAC-Name |
1-methyl-2-phenyl-1,3,2-diazaborinane |
InChI |
InChI=1S/C10H15BN2/c1-13-9-5-8-12-11(13)10-6-3-2-4-7-10/h2-4,6-7,12H,5,8-9H2,1H3 |
InChI-Schlüssel |
LYRSFANJKMRTLW-UHFFFAOYSA-N |
Kanonische SMILES |
B1(NCCCN1C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14729373.png)


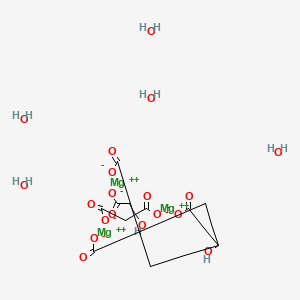
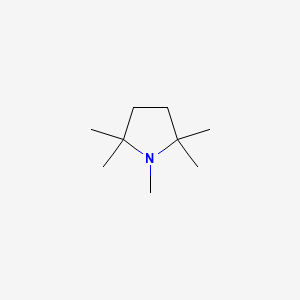
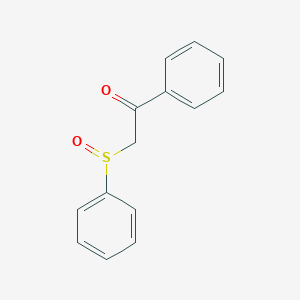
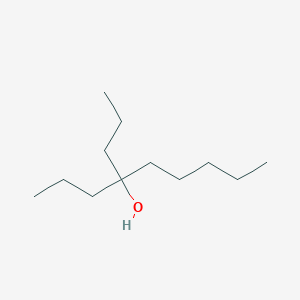
![4,6-Di-tert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol](/img/structure/B14729430.png)



